molecular formula C9H10N4O B3225487 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1249535-11-2

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3225487
CAS No.: 1249535-11-2
M. Wt: 190.20
InChI Key: KSHGWOUWVYASPS-UHFFFAOYSA-N
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Description

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.20. The purity is usually 95%.
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Biological Activity

1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological evaluations, and potential applications based on recent studies.

  • Chemical Formula : C9H10N4O
  • Molecular Weight : 178.20 g/mol
  • CAS Number : 1249019-47-3
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions of various pyrazole derivatives. The specific synthetic pathway can affect the yield and purity of the final product, which is crucial for subsequent biological testing.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure exhibit significant inhibitory effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)0.01
HepG2 (Liver)0.39
A549 (Lung)0.46
SF-268 (Brain)31.5

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that certain pyrazole derivatives exhibited effective inhibition against a range of pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.22 - 0.25Bactericidal
Escherichia coli0.30 - 0.35Bactericidal
Candida albicans0.40 - 0.45Fungicidal

These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains of bacteria and fungi .

Case Studies

Several case studies have been conducted to explore the biological activities of pyrazole derivatives:

  • Antitumor Activity in Mice Models : In vivo studies demonstrated that pyrazole derivatives significantly reduced tumor growth in mice models of breast and lung cancer.
  • Synergistic Effects with Other Drugs : Research indicated that combining this compound with established chemotherapeutics enhanced anticancer efficacy and reduced side effects.

Properties

IUPAC Name

1-methyl-3-(1-methylpyrazol-4-yl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-12-4-7(3-10-12)9-8(6-14)5-13(2)11-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHGWOUWVYASPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN(C=C2C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.